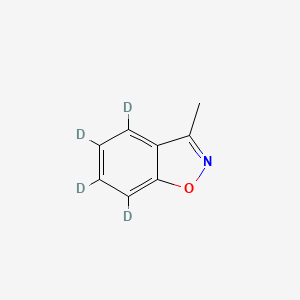

3-Methyl-1,2-benzisoxazole-d4

説明

Structure

3D Structure

特性

IUPAC Name |

4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCDPSYQUYQL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 Methyl 1,2 Benzisoxazole D4 in Mechanistic Organic Chemistry

Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation

The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org By measuring the KIE, chemists can infer whether a C-H bond is broken in the rate-determining step and can gain information about the structure of the transition state. libretexts.orgosti.gov

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comlibretexts.org For reactions involving the C-H bonds of the methyl group in 3-Methyl-1,2-benzisoxazole, the use of 3-Methyl-1,2-benzisoxazole-d4 would be instrumental.

If a reaction involves the cleavage of a C-H bond from the methyl group in its rate-determining step, a significant primary KIE (typically kH/kD > 2) would be expected. libretexts.orgprinceton.edu This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. unam.mx Examples of reactions where this could be studied include:

Oxidative Functionalization: Reactions where the methyl group is oxidized to a hydroxymethyl, formyl, or carboxyl group.

Deprotonation/Condensation Reactions: Base-catalyzed reactions where a proton is abstracted from the methyl group to form a carbanion intermediate, which could then react with an electrophile.

The magnitude of the primary KIE can also provide information about the symmetry of the transition state. A maximal KIE is often observed when the proton is symmetrically shared between the donor and acceptor in the transition state. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically smaller than primary KIEs (kH/kD is often between 0.7 and 1.5) but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.orgias.ac.in

For this compound, an SKIE could be observed in reactions that cause a change in the hybridization of the carbon atom of the methyl group or alter the steric crowding around it.

α-Secondary KIE: If a reaction at the benzisoxazole ring, for instance, leads to a change in the electronic environment that affects the C-H(D) bonds of the adjacent methyl group, a small α-SKIE might be observed. wikipedia.org

Steric Isotope Effects: The smaller vibrational amplitude of the C-D bond compared to the C-H bond means that a deuterated methyl group has a slightly smaller effective size. In a sterically crowded transition state, this can lead to a small normal KIE (kH/kD > 1).

| Type of KIE | Condition | Expected kH/kD for this compound |

| Primary KIE | C-D bond at the methyl group is broken in the rate-determining step. | > 2 |

| Secondary KIE | Isotopic substitution is remote to the bond-breaking/forming step. | 0.7 - 1.5 |

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, a solvent isotope effect can be observed. This is particularly informative for reactions where a proton is transferred from the solvent in the rate-determining step or where the solvent is involved in stabilizing the transition state.

While not directly related to the deuteration of the methyl group, studies on the decarboxylation of 3-carboxybenzisoxazoles have shown significant solvent isotope effects, indicating the involvement of the solvent in the reaction mechanism. mit.edu In non-aqueous solvents, reaction rates can be dramatically enhanced. mit.edu For reactions of 3-Methyl-1,2-benzisoxazole, changing the solvent from a protic to an aprotic one, or using a deuterated solvent, could help elucidate the role of the solvent in the reaction mechanism, especially in proton transfer steps. mit.eduniph.go.jp

Computational chemistry provides powerful tools to predict KIEs and to model transition state structures. researchgate.netacs.org By calculating the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated isotopologues of 3-Methyl-1,2-benzisoxazole, the KIE can be predicted. researchgate.net These theoretical predictions can then be compared with experimental results to validate a proposed reaction mechanism. acs.org

Computational studies have been successfully applied to understand the decarboxylation of 3-carboxybenzisoxazole and the rearrangement of other benzisoxazole derivatives. researchgate.netnih.govthieme-connect.com Similar methods could be employed to model reactions involving this compound, providing a deeper understanding of the factors controlling the KIE.

Solvent Isotope Effects in Aqueous and Non-Aqueous Media

Tracing Reaction Pathways and Intermediates with Deuterium (B1214612) Labeling

Beyond its effect on reaction rates, the deuterium in this compound serves as a label that can be tracked throughout a reaction sequence. By analyzing the position of the deuterium in the products and any intermediates, it is possible to trace the fate of the methyl group and gain detailed insights into bond formation and cleavage. researchgate.netnih.gov

Deuterium labeling is a classic technique for elucidating reaction mechanisms. researchgate.netrsc.org For instance, in a rearrangement reaction, if the methyl group of 3-Methyl-1,2-benzisoxazole were to migrate, the position of the deuterated methyl group in the final product would reveal the pathway of the migration.

Similarly, in reactions involving the cleavage of the benzisoxazole ring, which can be initiated photochemically or thermally, the fate of the 3-methyl substituent can be followed by tracking the deuterium label. researchgate.netresearchgate.net This can help to distinguish between different possible ring-opening and rearrangement pathways. mdpi.comresearchgate.netresearchgate.net

For example, if a reaction of this compound leads to multiple products, determining which products retain the deuterium label can help to establish the branching points in the reaction mechanism and identify the key intermediates. cmu.edu

Probing Molecular Rearrangements and Fragmentation Mechanisms

Stable isotope labeling is an indispensable tool in mass spectrometry for tracing the fate of specific atoms during fragmentation and for distinguishing between isomeric structures. nih.gov The study of the gas-phase ion chemistry of 3-methyl-1,2-benzisoxazole has been significantly advanced by the use of its deuterated isotopologues, which help to unravel complex molecular rearrangements that occur upon ionization.

Detailed investigations using mass spectrometric methods, such as collision-induced dissociation (CID), have been performed on 3-methyl-1,2-benzisoxazole and its isomer, 2-methyl-1,3-benzoxazole. These studies, supported by stable isotope labeling and theoretical calculations, have successfully characterized and differentiated the isomeric ion structures produced from these two compounds. nih.gov

Under low-energy CID conditions, the molecular ions of both isomers exhibit significant differences in their fragmentation spectra. A major fragmentation pathway for both compounds involves the loss of a carbon monoxide (CO) molecule. Isotope labeling has been crucial in demonstrating that this CO loss involves a carbon atom from the benzene (B151609) ring, indicating a significant rearrangement of the molecular ion prior to fragmentation. nih.gov

The utility of deuterium labeling is particularly evident in distinguishing between the two isomers. While both isomers show the loss of CO, 3-methyl-1,2-benzisoxazole is characterized by a very low abundance of an [M-CHO]+ ion (at m/z 104 for the unlabeled compound). In contrast, its isomer, 2-methyl-1,3-benzoxazole, produces this ion in high abundance. nih.gov By using this compound, where the deuterium atoms are located on the benzene ring, researchers can confirm the origin of the atoms in the neutral fragments that are lost. For instance, the retention or loss of deuterium in the charged fragments provides definitive evidence for the proposed fragmentation and rearrangement mechanisms.

The distinct fragmentation patterns, clarified by isotope labeling, allow for the unambiguous differentiation of the isomers based on the original arrangement of atoms in their five-membered heterocyclic rings. nih.gov

Table 1: Key Mass Spectrometric Fragments of 3-Methyl-1,2-benzisoxazole and its Isomer

| Starting Compound | Key Fragment Ion | Relative Abundance | Mechanistic Insight |

| 3-Methyl-1,2-benzisoxazole | [M-CO]+ | Abundant | Involves rearrangement and loss of a ring carbon. |

| [M-CHO]+ | Low | A minor pathway, distinguishing it from its isomer. | |

| 2-Methyl-1,3-benzoxazole | [M-CO]+ | Abundant | Involves rearrangement and loss of a ring carbon. |

| [M-CHO]+ | Abundant | A major pathway, allowing for isomeric differentiation. nih.gov |

Deuterium Isotope Effects on Acid-Base Equilibria of Benzisoxazole Analogues

The substitution of protium (B1232500) (H) with deuterium (D) can significantly influence the acid-base equilibrium of a molecule, an observation known as the solvent isotope effect when the reaction occurs in heavy water (D₂O). This effect is quantified by the change in the acid dissociation constant (pKa), expressed as ΔpKa = pKa(D₂O) - pKa(H₂O). These effects arise from differences in zero-point vibrational energies (ZPVE) between C-H, O-H, or N-H bonds and their corresponding deuterated C-D, O-D, or N-D bonds.

For an acidic proton on a benzisoxazole analogue (for instance, in a protonated form), the O-H or N-H stretching vibration has a higher zero-point energy than the corresponding O-D or N-D bond in the deuterated species. In the conjugate base, this acidic proton is absent. The difference in ZPVE between the acid and its deuterated analogue is generally larger than the difference for their respective conjugate bases. Consequently, deuterated acids are typically weaker than their non-deuterated counterparts, leading to a positive ΔpKa value (pKa in D₂O > pKa in H₂O). unisi.itsapub.org

Theoretical models and computational studies have shown that a linear free-energy relationship often exists between ΔpKa and the pKa in H₂O. unisi.it While the dominant factor is the difference in zero-point energy from the isotopic exchange of the acid itself, variations in the ΔpKa values are also influenced by the medium effect, which stems from differences in hydrogen-bonding interactions between the solute (both the acid and its conjugate base) and the solvent (H₂O vs. D₂O). unisi.itnih.gov

For a hypothetical series of substituted benzisoxazole analogues, one would expect to observe this trend. The magnitude of the ΔpKa would likely vary depending on the nature and position of the substituents on the benzisoxazole ring, as these would alter the intrinsic acidity (pKa) of the molecule.

Table 2: Representative Deuterium Isotope Effects on pKa for a Hypothetical Series of Benzisoxazole Analogues

| Compound | Substituent (X) | pKa (in H₂O) (Hypothetical) | Expected ΔpKa (pKa(D₂O) - pKa(H₂O)) | pKa (in D₂O) (Calculated) |

| Benzisoxazole Analogue 1 | -NO₂ (electron-withdrawing) | 6.5 | +0.50 | 7.00 |

| Benzisoxazole Analogue 2 | -Cl (electron-withdrawing) | 8.0 | +0.55 | 8.55 |

| Benzisoxazole Analogue 3 | -H (unsubstituted) | 9.0 | +0.60 | 9.60 |

| Benzisoxazole Analogue 4 | -CH₃ (electron-donating) | 9.8 | +0.64 | 10.44 |

| Benzisoxazole Analogue 5 | -OCH₃ (electron-donating) | 10.2 | +0.66 | 10.86 |

Note: The pKa values and the linear increase in ΔpKa are illustrative, based on general principles of deuterium isotope effects where weaker acids often show slightly larger isotope effects. unisi.itsapub.org

Advanced Spectroscopic Characterization of 3 Methyl 1,2 Benzisoxazole D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Compounds

NMR spectroscopy of deuterated compounds leverages the unique nuclear properties of deuterium (B1214612) (²H) to probe molecular structure, dynamics, and simplify complex spectra.

Deuterium NMR (²H NMR) for Positional Information

Deuterium NMR (²H NMR) is a direct and effective technique for verifying the position and extent of deuterium incorporation in a molecule. sigmaaldrich.com Since the chemical environments of deuterium and hydrogen are nearly identical, the chemical shifts observed in ²H NMR are very similar to those in proton (¹H) NMR. nih.gov For 3-Methyl-1,2-benzisoxazole-d4, where deuteration is on the methyl group and an aromatic position, the ²H NMR spectrum would display distinct signals corresponding to these sites.

The low natural abundance of deuterium (approximately 0.01%) ensures that the signals detected in the ²H NMR spectrum originate almost exclusively from the enriched sites, resulting in a clean spectrum with minimal background. nih.gov By integrating the signals, one can confirm the stoichiometry of deuteration at each labeled position. For a highly deuterated compound, ²H NMR is often more informative for structure verification than ¹H NMR, where residual proton signals can be very weak. sigmaaldrich.com

Interactive Table 1: Expected ²H NMR Chemical Shifts for this compound Note: Chemical shifts are predicted based on typical ¹H NMR values for the parent compound, as ²H and ¹H shifts are nearly identical. The exact position of the aromatic deuteron (B1233211) (d) will determine its specific chemical shift.

| Deuterated Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Group (-CD₃) | ~2.8 | Singlet |

| Aromatic Position (C-D) | ~6.9 - 7.6 | Singlet |

Carbon-13 NMR (¹³C NMR) and Deuterium-Induced Chemical Shifts

The substitution of a proton with a deuteron induces small but measurable changes in the ¹³C NMR chemical shifts of nearby carbon atoms, an effect known as the deuterium-induced isotope shift (DIS). researchgate.net These shifts are valuable for confirming the location of deuterium labels. The largest effect, the α-shift, is an upfield shift (to a lower ppm value) of the directly deuterated carbon signal. cdnsciencepub.com Smaller upfield shifts can also be observed on carbons two (β-shift) or three (γ-shift) bonds away. researchgate.netcdnsciencepub.com

In this compound (assuming deuteration on the methyl group and C7), the ¹³C NMR spectrum would exhibit these characteristic shifts compared to the unlabeled compound. The methyl carbon signal would show a significant upfield α-shift, while the adjacent C3 carbon would experience a smaller β-shift. The deuterated C7 would also show a large α-shift, with neighboring carbons (C7a and C6) showing β-shifts. By decoupling both ¹H and ²H nuclei, it is possible to resolve the distinct ¹³C signals of different isotopologues, allowing for precise quantification of deuteration at specific sites. nih.govresearchgate.net

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts and Deuterium-Induced Isotope Shifts (Δδ) for this compound * Based on data for the analogous 3-methyl-2,1-benzisoxazole and general principles of DIS. researchgate.netcdnsciencepub.com Negative Δδ indicates an upfield shift.

| Carbon Position | Parent Compound δ (ppm) | d4-Isotopologue Predicted δ (ppm) | Expected Isotope Shift (Δδ, ppm) | Type of Shift |

| C3 | ~165.7 | ~165.6 | ~-0.1 | β-shift |

| C3a | ~157.1 | ~157.1 | ~0 | |

| C4 | ~122.9 | ~122.9 | ~0 | |

| C5 | ~119.9 | ~119.9 | ~0 | |

| C6 | ~130.9 | ~130.8 | ~-0.1 | β-shift |

| C7 | ~115.7 | ~115.3 | ~-0.4 | α-shift |

| C7a | ~114.9 | ~114.8 | ~-0.1 | β-shift |

| -CH₃ | ~12.0 | ~11.5 | ~-0.5 | α-shift |

Proton NMR (¹H NMR) Spectral Simplification and Assignments in Deuterated Systems

One of the most significant advantages of isotopic labeling is the simplification of ¹H NMR spectra. In a ¹H NMR experiment, deuterium nuclei are not detected. Consequently, the signals for the protons that have been replaced by deuterons disappear from the spectrum. savemyexams.com Furthermore, the spin-spin coupling between the remaining protons and the replaced protons is eliminated. This reduction in coupling complexity simplifies the splitting patterns of the remaining signals, facilitating unambiguous spectral assignment. libretexts.org

For 3-Methyl-1,2-benzisoxazole, the aromatic region of the ¹H NMR spectrum presents a complex set of overlapping multiplets due to multiple proton-proton couplings. In the d4-analogue, the signal for the deuterated aromatic proton vanishes, and any couplings to it are removed. For instance, if the C7 proton is replaced by deuterium, the signal for the C6 proton would simplify from a doublet of doublets to a doublet. Similarly, the singlet corresponding to the -CH₃ group would be absent. This spectral editing is invaluable for confirming assignments in complex molecules.

Interactive Table 3: Comparison of ¹H NMR Spectral Data for 3-Methyl-1,2-benzisoxazole and its d4-Analogue Illustrative comparison assuming deuteration at the methyl group and C7-H.

| Proton Position | 3-Methyl-1,2-benzisoxazole | This compound |

| -CH₃ | Singlet, 3H | Absent |

| H4 | Doublet | Doublet |

| H5 | Triplet | Triplet |

| H6 | Triplet | Doublet |

| H7 | Doublet | Absent |

Multidimensional NMR Techniques for Complex Structural Elucidation

Multidimensional NMR techniques are essential for the complete structural assignment of complex molecules. ipb.pt For this compound, experiments such as COSY, HSQC, and HMBC provide definitive evidence of atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. sdsu.edu In the d4-analogue, the absence of cross-peaks involving the deuterated positions confirms the location of the label.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to their attached carbons over one bond. sdsu.edu For the d4-analogue, the deuterated methyl carbon (-CD₃) and the deuterated aromatic carbon would not show a cross-peak in the standard ¹H-¹³C HSQC spectrum, directly confirming the sites of deuteration. cdnsciencepub.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. ipb.pt For instance, correlations from the remaining aromatic protons to the deuterated methyl carbon could be observed, confirming its position at C3.

²H-¹³C Correlation : More advanced techniques can directly correlate deuterium with carbon-13. A ²H-¹³C HETCOR experiment would produce a 2D plot showing correlations only for the C-D bonds, providing unambiguous proof of the deuteration sites. researchgate.net

Dynamic Studies via Deuterium Labeling and NMR Relaxometry

Deuterium labeling is particularly advantageous for studying molecular dynamics. The relaxation of the deuterium nucleus is dominated by a well-defined quadrupolar mechanism, which is a highly sensitive probe of the rate and anisotropy of molecular reorientation. acs.org

Furthermore, Fast Field-Cycling (FFC) NMR relaxometry can measure relaxation rates over a wide range of magnetic field strengths. mdpi.com This technique provides access to a broad spectrum of molecular motions, from fast local fluctuations to slower, collective dynamic processes, offering a comprehensive picture of the molecule's dynamics. acs.orgmdpi.com

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry of deuterated compounds provides crucial information on isotopic purity and helps to elucidate fragmentation pathways. nih.gov High-resolution mass spectrometry (HRMS) can easily distinguish between isotopologues based on the precise mass difference between hydrogen and deuterium, allowing for accurate determination of the degree of labeling. nih.govccspublishing.org.cn

The fragmentation pattern of 3-Methyl-1,2-benzisoxazole under electron impact (EI) is complex. publish.csiro.au Studies comparing it to its isomers show that while it undergoes a characteristic loss of CO, it does not produce an abundant [M-CHO]⁺ ion, which helps distinguish it from isomers like 2-methyl-1,3-benzoxazole. researchgate.net

In the d4-analogue, the mass of the molecular ion and any fragments containing the deuterium labels will be shifted accordingly. For a CD₃-labeled molecule, fragments resulting from the loss of the methyl group will show a neutral loss of 18 Da (for ·CD₃) instead of 15 Da (for ·CH₃). This mass shift acts as a powerful tracer, allowing for the confident assignment of fragment structures and the validation of proposed fragmentation mechanisms.

Interactive Table 4: Predicted Key Mass Fragments of 3-Methyl-1,2-benzisoxazole and this compound (Assuming d4 = CD₃ and one aromatic D)

| Fragment Description | Parent Compound (C₈H₇NO) m/z | d4-Analogue (C₈H₃D₄NO) m/z | Mass Shift |

| Molecular Ion [M]⁺ | 133 | 137 | +4 |

| [M - H]⁺ | 132 | 136 (from C-H loss) / 135 (from C-D loss) | +4 / +3 |

| [M - CO]⁺ | 105 | 109 | +4 |

| [M - CH₃]⁺ | 118 | --- | --- |

| [M - CD₃]⁺ | --- | 120 | +2 |

| [C₆H₄N]⁺ (from benzonitrile (B105546) cation) | 102 | 103 (from C₆H₃DN) | +1 |

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometers, which measure mass to the nearest integer, HRMS instruments can determine the mass of an ion with very high accuracy, typically within a few parts per million (ppm). enovatia.commdpi.com This precision is critical for distinguishing between different chemical formulas that may have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For this compound, HRMS is employed to verify its elemental formula, C₈H₃D₄NO. The high mass accuracy allows for the confident determination of the chemical formula from the measured mass of the molecular ion. enovatia.comchemaxon.com The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and the specific isotope for the label (²H or D). chemaxon.comualberta.ca

Furthermore, HRMS is essential for assessing isotopic purity. researchgate.net The high resolving power of instruments like Time-of-Flight (TOF) mass spectrometers allows for the clear separation of isotopic peaks, enabling the quantification of the deuterated species versus any residual unlabeled compound or incompletely labeled isotopologues (d1, d2, d3). enovatia.comalmacgroup.com By comparing the measured mass to the theoretical mass, the identity and elemental composition of the synthesized standard are confirmed with a high degree of confidence.

Table 1: Comparison of Theoretical Exact Masses This table illustrates the difference in exact mass between the unlabeled and deuterated compound, a distinction readily made by HRMS.

| Compound | Chemical Formula | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|

| 3-Methyl-1,2-benzisoxazole | C₈H₇NO | 133.05276 u |

| This compound | C₈H₃D₄NO | 137.07787 u |

Isotopic Abundance Analysis in Mass Spectrometry

Isotopic Abundance Analysis (IAA) is a method used to determine the elemental formula of a compound by analyzing the distribution and relative intensities of its isotopic peaks in a mass spectrum. nih.gov Most elements exist in nature as a mixture of isotopes. ualberta.cauobabylon.edu.iq For example, carbon has a major isotope, ¹²C, and a minor, heavier isotope, ¹³C, with a natural abundance of about 1.1%. This gives rise to a series of peaks in the mass spectrum (M, M+1, M+2, etc.) whose relative intensities are characteristic of the number of atoms of each element in the molecule. nih.govuobabylon.edu.iq

In the context of this compound, IAA serves two primary purposes. First, it helps confirm the elemental composition by comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for C₈H₃D₄NO. nih.gov Second, it provides a detailed quantitative measure of the isotopic enrichment or purity of the sample. almacgroup.com

An ideal sample of this compound would show a single molecular ion peak corresponding to the d4 species. In practice, synthetic methods may result in a distribution of isotopologues (d0, d1, d2, d3, d4). By analyzing the relative abundances of these peaks, the percentage of the desired d4 isotopologue can be accurately calculated, along with the percentages of any residual, less-deuterated species. This quantitative assessment is vital for its use as an internal standard. almacgroup.com

Table 3: Theoretical Isotopic Abundance for a 98% Enriched Sample This table shows a hypothetical isotopic distribution for a sample of this compound with 98% isotopic purity, illustrating the data obtained from isotopic abundance analysis.

| Isotopologue | Chemical Formula | Mass (u) | Expected Relative Abundance |

|---|---|---|---|

| d0 | C₈H₇NO | 133.05 | < 0.5% |

| d1 | C₈H₆DNO | 134.06 | < 0.5% |

| d2 | C₈H₅D₂NO | 135.07 | < 1.0% |

| d3 | C₈H₄D₃NO | 136.07 | < 1.0% |

| d4 | C₈H₃D₄NO | 137.08 | 98.0% |

Vibrational Spectroscopy (IR and Raman) and Isotopic Shifts

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, bonds involving deuterium (e.g., C-D) vibrate at a lower frequency than the corresponding bonds involving hydrogen (e.g., C-H). This isotopic shift is a powerful tool for assigning specific vibrational bands in a spectrum. ustc.edu.cnru.nl

For this compound, the most significant changes in the IR and Raman spectra compared to the unlabeled compound are expected in the C-H stretching region.

Aromatic C-H stretches in the unlabeled compound typically appear in the 3000-3100 cm⁻¹ region. Upon deuteration of the aromatic ring, these bands will be replaced by C-D stretching vibrations, which are expected to appear at significantly lower wavenumbers, generally around 2200-2300 cm⁻¹. rsc.org

Methyl (CH₃) group vibrations , such as symmetric and asymmetric stretches (ca. 2870-2960 cm⁻¹) and bending modes, should remain largely unaffected as the deuterium labels are on the aromatic ring.

Ring vibrations of the benzisoxazole core may also exhibit small shifts upon deuteration due to the change in mass of the substituents on the ring.

By observing the disappearance of aromatic C-H bands and the appearance of new C-D bands at the expected frequencies, vibrational spectroscopy provides definitive evidence for the successful deuteration of the aromatic ring in this compound. ustc.edu.cnrsc.org

Table 4: Characteristic Vibrational Frequencies and Expected Isotopic Shifts This table summarizes the key IR/Raman active vibrational modes and the expected shifts upon deuteration of the aromatic ring.

| Vibrational Mode | Unlabeled (3-Methyl-1,2-benzisoxazole) Wavenumber (cm⁻¹) | Deuterated (this compound) Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | Absent |

| Aromatic C-D Stretch | Absent | ~2200 - 2300 |

| Methyl C-H Stretch | ~2870 - 2960 | ~2870 - 2960 (No significant shift) |

| Benzisoxazole Ring Vibrations | ~1400 - 1600 | Minor shifts expected |

| Aromatic C-H Out-of-Plane Bend | ~750 - 900 | Shifted to lower frequency |

Computational and Theoretical Investigations of Deuterated Benzisoxazoles

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (TFG), are fundamental in elucidating the molecular geometry and electronic characteristics of deuterated benzisoxazoles like 3-Methyl-1,2-benzisoxazole-d4. nih.govresearchgate.netdergipark.org.tr These computational methods allow for the optimization of the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles with high accuracy. sapub.orgasiaresearchnews.com

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to model these effects. nih.govsapub.org These calculations can determine the Mulliken atomic charges on each atom, revealing the electronic landscape of the molecule. sapub.org The isoxazole (B147169) ring, with its nitrogen and oxygen heteroatoms, introduces significant electronic diversity and influences the reactivity of the compound. The substitution of hydrogen with deuterium (B1214612) can lead to minor alterations in the calculated dipole moment and molecular polarizability. sapub.org

| Parameter | Typical Value (Non-deuterated) | Expected Change upon Deuteration | Computational Method |

|---|---|---|---|

| C-H Bond Length (Aromatic) | ~1.08 Å | Slightly shorter | DFT/B3LYP/6-311++G(d,p) |

| C-D Bond Length (Aromatic) | ~1.07 Å | N/A | DFT/B3LYP/6-311++G(d,p) |

| C-N Bond Length (Isoxazole) | ~1.32 Å | Negligible | DFT/B3LYP/6-311++G(d,p) |

| N-O Bond Length (Isoxazole) | ~1.41 Å | Negligible | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~4.5 eV | Minor increase | TD-DFT |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting the vibrational frequencies of molecules, which directly correspond to peaks observed in Infrared (IR) and Raman spectroscopy. derpharmachemica.comrsc.org For this compound, these predictions are particularly valuable for understanding the impact of isotopic substitution. researchgate.net

Using quantum chemical methods like DFT, a frequency calculation can be performed on the optimized molecular geometry. sapub.orgderpharmachemica.com The output provides a set of normal vibrational modes and their corresponding frequencies. nih.gov A key finding from these calculations is that no imaginary frequencies should be present, confirming that the optimized structure represents a true energy minimum. derpharmachemica.com

The most significant effect of deuteration on vibrational spectra is the shift of stretching and bending frequencies involving the substituted atoms. portico.org The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Since deuterium has roughly twice the mass of protium (B1232500), C-D, N-D, or O-D bond stretching and bending vibrations will appear at significantly lower frequencies (wavenumbers) compared to their C-H, N-H, or O-H counterparts. portico.org For example, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected at considerably lower wavenumbers. derpharmachemica.com

These predicted shifts are invaluable for assigning peaks in experimental spectra. rsc.org By comparing the calculated spectra of the non-deuterated (light) and deuterated (heavy) isotopologues, specific vibrational modes can be confidently identified. researchgate.net For this compound, this would allow for the unambiguous assignment of vibrations associated with the methyl group and the aromatic ring protons that have been replaced by deuterium.

Furthermore, theoretical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. schrodinger.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) approach is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.net Deuteration primarily affects the ¹H NMR spectrum by the disappearance of signals corresponding to the replaced protons. It also causes small isotopic shifts (typically <0.1 ppm) on the chemical shifts of nearby ¹³C nuclei, an effect that can be modeled computationally. researchgate.net

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Significance |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2250 - 2100 | Clear marker for aromatic deuteration |

| Methyl C-H/C-D Asymmetric Stretch | ~2965 | ~2200 | Identifies deuteration at the methyl group |

| Methyl C-H/C-D Symmetric Stretch | ~2880 | ~2100 | Identifies deuteration at the methyl group |

| Aromatic C-H/C-D Out-of-Plane Bend | 1000 - 675 | Lower frequency | Confirms isotopic substitution on the ring |

Theoretical Modeling of Isotope Effects (Kinetic and Equilibrium)

Isotope effects are changes in the rate (Kinetic Isotope Effect, KIE) or equilibrium position (Equilibrium Isotope Effect, EIE) of a chemical reaction upon isotopic substitution. wikipedia.org Theoretical modeling is crucial for understanding and quantifying these effects for reactions involving this compound. rutgers.edunih.gov

The primary KIE occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. portico.org The origin lies in the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. portico.org A C-D bond has a lower ZPVE than a C-H bond, meaning more energy is required to break it. portico.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, leading to a "normal" KIE (kH/kD > 1). wikipedia.org Computational models can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, allowing for the prediction of the KIE. nih.gov

For this compound, if a reaction involved, for example, the abstraction of a deuterium atom from the methyl group in its rate-limiting step, a significant primary KIE would be expected. portico.org

Inverse isotope effects (kH/kD < 1) can also occur, often when a C-H bond becomes stiffer in the transition state compared to the reactant state, or in pre-equilibrium steps. wikipedia.org Theoretical modeling helps to dissect these complex scenarios, providing detailed insight into reaction mechanisms that would be difficult to obtain from experiments alone. rutgers.edu

Molecular Dynamics Simulations Incorporating Deuterium Substitution

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment. mdpi.comnorthwestern.edu Incorporating deuterium substitution into MD simulations of this compound allows for the investigation of how the increased mass affects its dynamic properties. nih.gov

In MD simulations, the motion of atoms is governed by a force field, which is a set of parameters describing the potential energy of the system. northwestern.edu The primary change when simulating a deuterated species is the adjustment of the atomic mass for the deuterium atoms in the simulation parameters. This seemingly simple change can have noticeable consequences on the molecule's dynamics. nih.gov

MD simulations are particularly useful for studying condensed-phase properties. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can study solvation structure, diffusion rates, and intermolecular interactions. worldscientific.com The difference in mass and vibrational frequencies between the deuterated and non-deuterated compound can lead to small but potentially measurable differences in these properties. For instance, ab initio molecular dynamics simulations have shown that deuteration can alter the ring dynamics in other aromatic systems like furan. nih.gov Such simulations, applied to deuterated benzisoxazoles, could reveal subtle changes in intermolecular hydrogen bonding patterns or stacking interactions in solution. worldscientific.com

Applications of 3 Methyl 1,2 Benzisoxazole D4 As an Analytical Standard and Tracer

Stable Isotope Dilution Mass Spectrometry (SIDMS) for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantitative analysis. This method involves the addition of a known quantity of a stable isotope-labeled compound, such as 3-Methyl-1,2-benzisoxazole-d4, to a sample before processing. epa.gov This "isotope dilution" approach allows for the correction of analyte losses that may occur during sample preparation and analysis, a common challenge in complex matrices. epa.govcerilliant.com

The development and validation of analytical methods for trace analysis are crucial for ensuring reliable and reproducible results. In this context, this compound plays a vital role. The use of a deuterated standard helps to mitigate matrix effects, which are a significant source of error in trace analysis, especially in complex biological or environmental samples. nih.gov The validation process for a SIDMS method typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netcore.ac.uk The stable isotope-labeled internal standard is fundamental to achieving the high levels of accuracy and sensitivity required for the quantification of trace-level analytes. rsc.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of agreement between the measured value and the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an ideal internal standard. nih.gov Internal standards are essential for improving the accuracy of quantitative analysis by normalizing for variations in extraction, injection volume, chromatographic separation, and ionization efficiency. cerilliant.com

Because deuterated standards like this compound have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. cerilliant.com This co-behavior allows for the accurate correction of any variations that may occur during the analytical process. epa.gov The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, enabling precise quantification.

The use of deuterated internal standards is particularly advantageous in LC-MS/MS for controlling matrix effects, which can suppress or enhance the ionization of the target analyte. nih.gov Similarly, in GC-MS, stable isotope-labeled internal standards are used to correct for variability throughout the analytical procedure. epa.gov

Table 1: Comparison of Analytical Techniques Utilizing Stable Isotope-Labeled Standards

| Technique | Principle | Role of this compound | Key Advantages |

| LC-MS/MS | Separation of compounds by liquid chromatography followed by detection with tandem mass spectrometry. lcms.cz | Serves as an internal standard to correct for matrix effects and variations in sample processing and instrument response. cerilliant.comnih.gov | High specificity, sensitivity, and applicability to a wide range of non-volatile compounds. nih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. epa.gov | Acts as an internal standard to compensate for variations in extraction, derivatization (if applicable), and injection. epa.gov | Excellent for the analysis of volatile and semi-volatile organic compounds with high resolution. epa.gov |

Method Development and Validation for Trace Analysis

Use in Environmental Monitoring and Analysis as Reference Standards

The presence of pharmaceutical and industrial compounds in the environment is a growing concern. Accurate monitoring and analysis of these substances are crucial for assessing their environmental fate and potential impact. This compound, as a stable isotope-labeled compound, is employed as a reference standard in environmental monitoring programs. Its use allows for the precise and accurate quantification of its non-labeled counterpart, 3-Methyl-1,2-benzisoxazole, in various environmental matrices such as water, soil, and sediment.

The use of SIDMS with labeled standards like this compound is considered a reference method for the determination of organic pollutants in environmental samples due to its ability to overcome the challenges posed by complex sample matrices. epa.gov

Development of Chemical Reference Materials

Chemical Reference Materials (CRMs) are fundamental to ensuring the quality and metrological traceability of chemical measurements. env.go.jpmicromeritics.com A CRM is a material or substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. bam.de

This compound can be used in the development of CRMs for the analysis of related compounds. By serving as a well-characterized internal standard, it contributes to the accurate assignment of certified values to reference materials containing 3-Methyl-1,2-benzisoxazole or structurally similar compounds. The development of such CRMs is a rigorous process that often involves inter-laboratory comparisons and the use of definitive methods like SIDMS to establish the certified value and its associated uncertainty. env.go.jp

Non Clinical Metabolic Research Applications of 3 Methyl 1,2 Benzisoxazole D4

In Vitro Metabolism Studies Using Deuterated Analogues

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a powerful strategy in non-clinical drug metabolism studies. Replacing hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can significantly alter the metabolic fate of a compound due to the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, enzymes that catalyze the cleavage of a C-H bond, such as cytochrome P450 (CYP) oxidases, will break a C-D bond at a slower rate. bioscientia.de This principle is leveraged in in vitro metabolism studies to gain critical insights into a drug candidate's metabolic profile.

3-Methyl-1,2-benzisoxazole-d4, a deuterated version of 3-Methyl-1,2-benzisoxazole, serves as an invaluable tool in this context. By strategically placing deuterium atoms on the molecule, for instance on the methyl group (CD3) or the benzisoxazole ring, researchers can probe its metabolic liabilities. These studies are typically conducted using various biological matrices, including liver microsomes and hepatocytes from different species, to predict metabolic pathways, stability, and potential drug-drug interactions. bioivt.comwuxiapptec.com

Elucidation of Metabolic Pathways and Transformations

Identifying the metabolic pathways of a new chemical entity is fundamental to understanding its disposition and potential for producing active or toxic metabolites. wuxiapptec.comfda.gov Using a deuterated analogue like this compound alongside its non-deuterated counterpart allows for a direct comparison of their metabolic fates.

When both compounds are incubated with metabolically active systems like human liver microsomes, the resulting metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov A common metabolic transformation for a molecule like 3-Methyl-1,2-benzisoxazole would be oxidation. washington.edu For example, hydroxylation of the methyl group to form a primary alcohol is a likely pathway.

By using this compound (with deuterium on the methyl group), the rate of this specific hydroxylation reaction would be significantly reduced due to the KIE. This reduction in the formation of the corresponding deuterated hydroxymethyl metabolite, compared to the formation of the hydroxymethyl metabolite from the non-deuterated parent, provides strong evidence that methyl hydroxylation is a primary metabolic pathway. researchgate.net Furthermore, other potential transformations, such as aromatic hydroxylation on the benzene (B151609) ring or N-O bond cleavage of the isoxazole (B147169) ring, can be similarly investigated. researchgate.net

Table 1: Hypothetical Metabolite Identification for 3-Methyl-1,2-benzisoxazole and its d4-Analogue

| Parent Compound | Proposed Metabolite | Mass Shift (Da) | Relative Abundance | Pathway Indication |

| 3-Methyl-1,2-benzisoxazole | 3-Hydroxymethyl-1,2-benzisoxazole | +16 (Oxidation) | High | Primary Pathway |

| 3-Methyl-1,2-benzisoxazole | Hydroxy-3-methyl-1,2-benzisoxazole | +16 (Oxidation) | Low | Minor Pathway |

| This compound | 3-Hydroxymethyl-1,2-benzisoxazole-d3 | +16 (Oxidation) | Significantly Reduced | KIE confirms methyl hydroxylation |

| This compound | Hydroxy-3-methyl-1,2-benzisoxazole-d4 | +16 (Oxidation) | Unchanged or Increased | Potential Metabolic Shunting |

Assessment of Metabolic Stability and Clearance Rates in Biological Systems (e.g., microsomes, hepatocytes)

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's half-life (t1/2) and hepatic clearance (CL) in vivo. wuxiapptec.comsrce.hr These studies measure the rate of disappearance of the parent compound over time when incubated with enzyme sources like liver microsomes or hepatocytes. bioivt.com Microsomes primarily assess Phase I metabolism (e.g., oxidation by CYPs), while hepatocytes encompass both Phase I and Phase II (conjugation) metabolic pathways. pharmaron.com

The use of this compound can provide valuable information on how to improve metabolic stability. If a primary metabolic "soft spot" is protected by deuteration, the deuterated analogue is expected to be metabolized more slowly. This translates to a longer in vitro half-life and a lower intrinsic clearance (CLint), which is a measure of the intrinsic metabolic activity of the liver enzymes. srce.hr Comparing the stability of the deuterated and non-deuterated compounds across microsomes from different species (e.g., mouse, rat, dog, human) helps in selecting appropriate species for nonclinical safety studies and in predicting human pharmacokinetics. bioivt.com

Table 2: Example of Comparative Metabolic Stability Data in Liver Microsomes

| Compound | Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 3-Methyl-1,2-benzisoxazole | Human | 15 | 46.2 |

| This compound | Human | 45 | 15.4 |

| 3-Methyl-1,2-benzisoxazole | Rat | 10 | 69.3 |

| This compound | Rat | 32 | 21.7 |

| 3-Methyl-1,2-benzisoxazole | Dog | 25 | 27.7 |

| This compound | Dog | 70 | 9.9 |

Investigating Cytochrome P450-Mediated Metabolism with Deuterated Probes

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. wikipedia.orgmdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism is crucial for predicting drug-drug interactions. Deuterated analogues like this compound are used in reaction phenotyping studies to pinpoint the contribution of specific CYPs.

These experiments involve incubating the deuterated and non-deuterated compounds with a panel of recombinant human CYP enzymes. If the metabolism of 3-Methyl-1,2-benzisoxazole is significantly mediated by a specific CYP isoform (e.g., CYP2E1 for methyl group oxidation), then the rate of metabolism of this compound by that specific recombinant enzyme will be markedly slower. Conversely, if another isoform metabolizes the compound at a site that is not deuterated, no significant KIE will be observed with that enzyme. This approach, often combined with studies using chemical inhibitors specific to certain CYP isoforms, helps to build a clear picture of the metabolic landscape. researchgate.net

Table 3: Hypothetical CYP450 Reaction Phenotyping with this compound

| Recombinant CYP Isoform | % Metabolism of 3-Methyl-1,2-benzisoxazole | % Metabolism of this compound | Implication |

| CYP1A2 | 5 | 4 | Minor role |

| CYP2C9 | 10 | 9 | Minor role |

| CYP2C19 | 8 | 7 | Minor role |

| CYP2D6 | 12 | 11 | Minor role |

| CYP2E1 | 60 | 15 | Major role in metabolism at the deuterated site |

| CYP3A4 | 5 | 4 | Minor role |

Analysis of Metabolite Profiles and Metabolic Shunting

Metabolite profiling involves the comprehensive identification and quantification of all metabolites formed from a parent compound. mdpi.compharmaron.com Comparing the metabolite profiles of 3-Methyl-1,2-benzisoxazole and its deuterated analogue can reveal a phenomenon known as "metabolic shunting" or "metabolic switching". venable.com

If the primary metabolic pathway is significantly slowed by deuteration, the enzymatic machinery may redirect the metabolic effort towards alternative, secondary pathways that were previously minor. venable.com For example, if hydroxylation of the d4-methyl group is inhibited, an increase in the formation of metabolites hydroxylated on the aromatic ring might be observed. This provides medicinal chemists with crucial information about alternative metabolic routes that could become significant if the primary site is modified. ufrj.br This understanding is vital for designing molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Investigation of Enzymatic Reaction Mechanisms with Deuterated Benzisoxazoles

Beyond identifying metabolic pathways, deuterated compounds are instrumental in investigating the detailed mechanisms of enzymatic reactions. nih.gov The magnitude of the kinetic isotope effect (KIE) provides insight into the transition state of the reaction and can help determine if a specific bond cleavage is the rate-limiting step of the catalytic cycle. researchgate.net

Emerging Research Directions and Future Prospects for 3 Methyl 1,2 Benzisoxazole D4

Development of Novel and Green Synthetic Approaches for Deuteration

The synthesis of deuterated compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. For 3-Methyl-1,2-benzisoxazole-d4, research is moving beyond traditional deuteration methods towards more innovative and eco-friendly approaches.

One promising avenue is the use of microwave-assisted synthesis . researchgate.netnih.gov This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. researchgate.net For the deuteration of heterocyclic compounds like benzisoxazoles, microwave irradiation can facilitate hydrogen-deuterium (H-D) exchange reactions with high efficiency and regioselectivity. nih.gov The standard conditions for such reactions often involve a deuterium (B1214612) source like D₂O and a suitable catalyst, with the reaction parameters optimized for temperature and duration under microwave heating. 20.210.105

Another key area of development is catalytic deuteration . Homogeneous and heterogeneous catalysts are being explored to facilitate the selective introduction of deuterium atoms. For instance, transition metal catalysts, such as those based on iridium or palladium, have shown high efficacy in H-D exchange reactions for a variety of organic molecules, including those with heterocyclic cores. copernicus.orgstn.org These catalysts can operate under mild conditions and offer high levels of deuterium incorporation. Research is also focusing on the development of more sustainable catalysts, such as those derived from earth-abundant metals like iron. mdpi.com The use of D₂O as both the deuterium source and solvent in these catalytic systems presents a particularly green and cost-effective option. mdpi.com

The table below summarizes some emerging green synthetic approaches relevant to the deuteration of benzisoxazole derivatives.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted H-D Exchange | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, higher yields, use of greener solvents. researchgate.net20.210.105 |

| Homogeneous Catalysis | Employs soluble metal complexes (e.g., Iridium, Ruthenium) to catalyze deuteration. stn.orgacs.org | High selectivity, mild reaction conditions. stn.org |

| Heterogeneous Catalysis | Uses solid-supported catalysts (e.g., Pd on carbon) for easier separation and recycling. | Catalyst reusability, simplified purification processes. datadryad.org |

| Photoredox Catalysis | Leverages light energy to drive deuteration reactions. tandfonline.com | Mild reaction conditions, high functional group tolerance. tandfonline.com |

Expansion of Isotope Effect Studies to Complex Biological Systems (non-clinical)

The primary scientific interest in this compound lies in the kinetic isotope effect (KIE) . The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow down the rate of reactions where C-H bond cleavage is the rate-determining step, a common occurrence in metabolic pathways. google.comornl.gov

In non-clinical research, this compound serves as a valuable tool to probe metabolic pathways. By comparing the metabolic fate of the deuterated compound with its non-deuterated counterpart, researchers can identify specific sites of metabolism and the enzymes involved. This approach is crucial for understanding how subtle structural modifications can influence the biotransformation of a molecule. mdpi.com

Future research is expected to expand the use of this compound in more complex biological systems, such as in cell cultures, tissue homogenates, and in vivo animal models, to study metabolic processes in greater detail. scielo.org.mx These studies can provide insights into:

Metabolic Profiling: Identifying the full spectrum of metabolites produced from the parent compound.

Enzyme Kinetics: Quantifying the impact of deuteration on the rates of specific enzymatic reactions.

Metabolic Pathway Elucidation: Tracing the flow of the molecule through interconnected metabolic networks.

The data gathered from these non-clinical studies are instrumental in the early stages of drug discovery and development, helping to design molecules with improved metabolic stability. google.comornl.gov

Integration with Advanced Analytical and Imaging Technologies

The unique isotopic signature of this compound makes it an ideal internal standard for advanced analytical techniques, particularly mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). In quantitative bioanalysis, a known amount of the deuterated standard is added to a biological sample. Because it is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it produces a distinct signal, allowing for precise and accurate quantification of the target compound, even at very low concentrations. resolvemass.ca

The fragmentation patterns of 3-methyl-1,2-benzisoxazole and its isomers can be differentiated using tandem mass spectrometry (MS/MS), providing a basis for structural characterization. cd-bioparticles.net The use of deuterated standards like this compound enhances the reliability of such analyses. copernicus.org

Furthermore, the field of medical imaging, especially Positron Emission Tomography (PET) , is increasingly utilizing deuterated compounds. While this compound itself is not a PET tracer, the principles of using deuteration to improve imaging agents are highly relevant. Deuteration can reduce the rate of metabolism of PET radiopharmaceuticals, leading to clearer images with lower background signals from radioactive metabolites. Research in this area could inspire the development of novel deuterated benzisoxazole-based PET tracers for imaging various biological targets in the brain and other organs.

| Technology | Application of this compound | Research Advancements |

| LC-MS/MS | Internal standard for quantitative analysis. resolvemass.ca | Improved accuracy and precision in pharmacokinetic studies. |

| PET Imaging | Serves as a model for developing deuterated radiotracers. | Potential for creating more stable and specific imaging agents. |

| NMR Spectroscopy | Used in mechanistic studies and structural elucidation. | Provides detailed information on molecular structure and dynamics. |

Exploration of New Roles in Materials Science and Chemical Engineering

The unique properties of deuterated compounds are also finding applications in materials science and chemical engineering. The enhanced stability of the C-D bond can be harnessed to create more durable materials.

In polymer science , deuterated molecules can be used as initiators or monomers in polymerization reactions to create polymers with enhanced thermal and oxidative stability. The incorporation of deuterium can lead to materials with a longer functional lifespan, which is particularly valuable for high-performance applications. While the direct use of this compound in polymerization has not been extensively reported, its structural motifs could be incorporated into novel functional polymers. The benzisoxazole ring, for instance, is a known chromophore, and its inclusion in polymer chains could lead to materials with interesting photophysical properties. Some benzisoxazole derivatives have also been investigated as UV absorbers and photooxidation inhibitors for polymers like polystyrene. researchgate.net

In chemical engineering , deuterated compounds can serve as tracers to study reaction mechanisms and kinetics in complex chemical processes. The non-invasive nature of isotopic labeling allows for the in-situ monitoring of reactions without perturbing the system. This compound could potentially be used as a tracer in processes involving benzisoxazole derivatives to understand reaction pathways, mixing efficiencies, and residence time distributions in reactors.

The table below outlines potential applications in these emerging fields.

| Field | Potential Application of this compound | Anticipated Benefits |

| Polymer Science | Component of functional polymers. | Enhanced thermal and oxidative stability, novel photophysical properties. researchgate.net |

| Chemical Engineering | Tracer for reaction monitoring. | In-situ analysis of reaction kinetics and process dynamics. |

| Functional Materials | Development of materials with tailored properties. | Creation of advanced materials for electronics or photonics. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Methyl-1,2-benzisoxazole-d4 with isotopic purity?

- Methodological Answer : Deuterated analogs like this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, bis(triphenylphosphine)palladium dichloride (0.26 mmol) and triphenylphosphine (0.26 mmol) in dry Et3N/THF (1:1) under argon, followed by reflux (55°C) and dropwise addition of deuterated precursors. Post-reaction purification involves vacuum filtration, recrystallization (ethanol), and silica gel chromatography to ensure isotopic purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuterium incorporation, particularly at the methyl and benzisoxazole positions (refer to SMILES: [2H]C1=C([2H])C2=C(C([2H])=C1[2H])C(C)=NO2). Solubility tests in acetone, chloroform, or dichloromethane (as per ) can validate physical properties. Mass spectrometry and elemental analysis further confirm molecular formula and purity .

Q. What are the storage and handling protocols for this compound to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-protected containers. Solubility in organic solvents (e.g., ethyl acetate) allows aliquoting under inert gas (argon) to minimize hydrolysis. Avoid prolonged exposure to moisture or heat, as deuterated compounds may exhibit altered stability compared to non-deuterated analogs .

Advanced Research Questions

Q. How does deuteration affect the kinetic stability of this compound under varying experimental conditions?

- Methodological Answer : Kinetic stability can be assessed via temperature-controlled <sup>1</sup>H NMR in deuterated acetonitrile (CD3CN). For example, at 24.6°C, monitor dimerization rates (Table A-1, ) and compare with non-deuterated analogs. Activation energy (Ea) calculations using Arrhenius plots across temperatures (24.6–44.9°C) reveal isotopic effects on reaction pathways .

Q. How can researchers resolve contradictions in reaction yields when synthesizing deuterated benzisoxazole derivatives?

- Methodological Answer : Contradictions often arise from catalyst loading or solvent purity. Optimize palladium catalyst ratios (e.g., 5 mol% PdCl2(PPh3)2) and ensure anhydrous Et3N/THF. Compare yields under argon vs. nitrogen atmospheres and validate via TLC or HPLC. For example, achieved 65% yield after 48-hour reflux, while shorter reaction times may require catalyst adjustments .

Q. What role does this compound play in synthesizing biologically active heterocyclic compounds?

- Methodological Answer : It serves as a precursor for Schiff base formation (e.g., reacting with substituted benzaldehydes in ethanol/acetic acid). For instance, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives ( ) can be functionalized via reflux (4 hours) to generate antitumor or antimicrobial agents. Deuteration may enhance metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。